molecular formula C9H15N3 B1474776 6-Butyl-2-methylpyrimidin-4-amine CAS No. 1699469-28-7

6-Butyl-2-methylpyrimidin-4-amine

Cat. No.: B1474776
CAS No.: 1699469-28-7
M. Wt: 165.24 g/mol
InChI Key: NNLWHVZVVALULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-butyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLWHVZVVALULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Butyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a butyl group at the 6-position and a methyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4C_9H_{12}N_4, with a molecular weight of approximately 150.22 g/mol. The structural features impart unique steric and electronic characteristics, influencing its reactivity and biological interactions.

Research indicates that this compound may inhibit enzymes involved in DNA synthesis or repair, which is crucial for its potential therapeutic effects. The compound's ability to bind selectively to specific receptors or enzymes can lead to significant biological effects, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antiviral and Antibacterial Properties : Pyrimidine derivatives are often studied for their antiviral and antibacterial properties. Preliminary studies suggest that this compound may exhibit similar activities, although specific data on its efficacy against particular pathogens is still emerging.
  • Enzyme Inhibition : The compound's interaction with enzymes involved in metabolic pathways has been highlighted. It may modulate enzyme activity significantly, which is essential for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine compounds, providing insights into the potential effects of this compound.

  • Inhibition of Nitric Oxide Production : A related study evaluated the effects of substituted pyrimidines on nitric oxide (NO) production in mouse peritoneal cells. While specific data on this compound was not detailed, the findings suggest that pyrimidine derivatives can significantly suppress NO production, indicating anti-inflammatory potential .
  • Antimicrobial Activity : Research on structurally similar compounds has shown promising results against various bacterial strains. For example, compounds exhibiting bactericidal action against Gram-positive bacteria demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This suggests that this compound may also possess antimicrobial properties worth exploring.

Data Tables

Compound Biological Activity IC50 (µM)
This compoundPotential enzyme inhibitionTBD
5-Fluoro-2-amino-4,6-dichloropyrimidineInhibits NO production by >55%12 (most effective)
Schiff Base DerivativesAntimicrobial activity against MRSAMIC 0.381 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butyl-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Butyl-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.